molecular formula C20H20ClN3OS B2983176 2-(1H-benzo[d]imidazol-1-yl)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone CAS No. 1798486-87-9

2-(1H-benzo[d]imidazol-1-yl)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone

Cat. No. B2983176
M. Wt: 385.91
InChI Key: RDIYKRONPWSUDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzo[d]imidazol-1-yl)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique structure and potential therapeutic properties, which make it a promising candidate for various research applications.

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives have been synthesized and evaluated for their antibacterial and antifungal properties against various clinical isolates. For instance, Reddy and colleagues synthesized novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines, demonstrating significant antibacterial and antifungal activities comparable to standard drugs such as Streptomycin, Benzyl penicillin, and Fluconazole (Reddy & Reddy, 2010). Another study by Ch focused on synthesizing 2-((4-(1H-benzo[d]imidazol-2-yl)-6-(2-ethylcyclopentyl) pyrimidin-2-yl)thio)-N-methylacetamide, showing antimicrobial action and comparing its efficacy with conventional antibiotics (Ch, 2022).

Anticancer Activity

In the realm of anticancer research, benzimidazole derivatives have shown promising results. Rashid et al. synthesized benzimidazoles bearing the oxadiazole nucleus, exhibiting significant in vitro anticancer activity against the NCI 60 cell line panel. One compound was highlighted for its notable growth inhibition activity, underscoring the potential of benzimidazole derivatives as anticancer agents (Rashid, Husain, & Mishra, 2012).

Bio-Imaging Applications

Interestingly, benzimidazole derivatives have also been explored for bio-imaging applications. Zeng et al. reported the assembly of a highly stable luminescent Zn5 cluster, incorporating benzimidazole derivatives, demonstrating low cytotoxicity and pH-sensitive fluorescence. This application as a fluorescent probe for imaging lysosomes in cells and tumors in mice showcases the versatility of benzimidazole derivatives beyond antimicrobial and anticancer activities (Zeng et al., 2016).

properties

IUPAC Name

2-(benzimidazol-1-yl)-1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3OS/c21-16-6-2-1-5-15(16)19-9-10-23(11-12-26-19)20(25)13-24-14-22-17-7-3-4-8-18(17)24/h1-8,14,19H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIYKRONPWSUDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzo[d]imidazol-1-yl)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone

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